

Application Note: Synthesis of 5-Chloro-2,4-bis(methylthio)thiazole[1]

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Compound of Interest

Compound Name: 5-Chloro-2,4-bis(methylthio)thiazole

CAS No.: 2007919-37-9

Cat. No.: B8105689

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Abstract

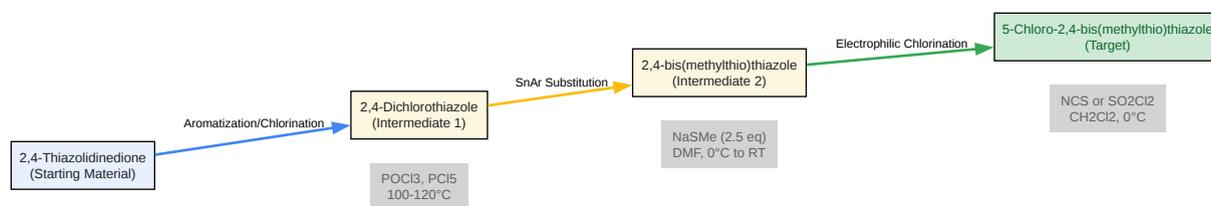
This guide details the step-by-step synthesis of **5-Chloro-2,4-bis(methylthio)thiazole**, a highly functionalized heterocyclic scaffold used in the development of agrochemicals and pharmaceutical intermediates. The protocol utilizes a three-stage workflow: (1) Chlorination of 2,4-thiazolidinedione to form the 2,4-dichlorothiazole core, (2) Nucleophilic Aromatic Substitution (

) with sodium thiomethoxide to install the bis-methylthio motif, and (3) Regioselective Electrophilic Chlorination at the C5 position. This route is selected for its scalability and the structural certainty it provides compared to oxidative desulfurization methods.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the electron-rich 2,4-bis(methylthio) core first, which then directs the final chlorine atom to the highly nucleophilic C5 position.

Reaction Scheme (Graphviz)



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Caption: Three-step synthetic pathway transforming 2,4-thiazolidinedione into the target 5-chloro derivative.

Safety & Hazard Assessment

Critical Warning: This protocol involves hazardous reagents. All manipulations must be performed in a properly functioning fume hood.

Reagent	Hazard Class	Precautionary Measure
Phosphorus Oxychloride (POCl ₃)	Corrosive, Toxic, Water-Reactive	Use dry glassware. Quench excess slowly into ice.
Sodium Thiomethoxide (NaSMe)	Stench, Corrosive, Flammable	Use bleach trap for stench control. Handle under inert gas.
Sulfuryl Chloride (SO ₂ Cl ₂)	Corrosive, Lachrymator	Dispense carefully; releases HCl gas upon hydrolysis.
N-Chlorosuccinimide (NCS)	Irritant, Oxidizer	Avoid contact with skin/eyes. Store in cool, dry place.

Materials & Equipment

Reagents

- Starting Material: 2,4-Thiazolidinedione (CAS: 2295-31-0), >98% purity.
- Chlorinating Agents: Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃), N-Chlorosuccinimide (NCS).
- Nucleophile: Sodium thiomethoxide (NaSMe), 21% aqueous solution or solid (95%).
- Solvents: DMF (anhydrous), Dichloromethane (DCM), Ethyl Acetate, Hexanes.

Equipment

- Three-neck round-bottom flasks (250 mL, 500 mL).
- Reflux condensers with CaCl₂ drying tubes or N₂ inlet.
- Temperature controller with oil bath.
- Rotary evaporator with base trap (for acidic vapors).

Detailed Experimental Protocol

Stage 1: Synthesis of 2,4-Dichlorothiazole

This step converts the saturated dione into the aromatic dichlorothiazole. The use of PCl₅ aids in the aromatization process.

- Setup: Equip a 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and thermometer. Connect the top of the condenser to a scrubber containing 10% NaOH (to neutralize HCl/POCl₃)

vapors).

- Addition: Charge the flask with 2,4-Thiazolidinedione (11.7 g, 100 mmol) and Phosphorus Pentachloride (PCl₅) (41.6 g, 200 mmol).
- Solvent: Add Phosphorus Oxychloride (POCl₃) (30 mL) carefully.
- Reaction: Heat the mixture slowly to 110–120°C. Maintain reflux for 3–4 hours. The mixture will turn from a suspension to a clear, dark solution.
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Starting material should be consumed.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Remove excess POCl₃ under reduced pressure (rotary evaporator with efficient trap).
 - Pour the thick residue very slowly onto 500 g of crushed ice with vigorous stirring. Caution: Exothermic reaction!
 - Extract the aqueous mixture with Dichloromethane (3 x 100 mL).
 - Wash combined organics with sat. NaHCO₃ (2 x 100 mL) and Brine (100 mL).
 - Dry over anhydrous MgSO₄, filter, and concentrate.
- Purification: Purify the crude oil by vacuum distillation or flash chromatography (Silica, 5% EtOAc in Hexanes) to yield 2,4-Dichlorothiazole as a pale yellow liquid/low-melting solid.

- Yield Target: 60–75%.

Stage 2: Synthesis of 2,4-bis(methylthio)thiazole

Nucleophilic aromatic substitution replaces both chlorides. The C2 position is more reactive, but excess thiomethoxide ensures C4 substitution.

- Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen.
- Solvent: Add 2,4-Dichlorothiazole (7.7 g, 50 mmol) and anhydrous DMF (50 mL). Cool to 0°C in an ice bath.
- Addition: Add Sodium Thiomethoxide (8.75 g, 125 mmol, 2.5 eq) portion-wise over 20 minutes.
 - Note: If using aqueous NaSMe, use a phase transfer catalyst (TBAB) and stir vigorously, but anhydrous conditions are preferred for yield.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
 - Checkpoint: TLC (Hexane/EtOAc 8:2) will show a new spot with lower R than the dichloro precursor.
- Workup:
 - Pour the reaction mixture into Ice Water (200 mL).
 - Extract with Ethyl Acetate (3 x 75 mL).
 - Wash organics with Water (2 x 50 mL) to remove DMF, then Brine.
 - Dry over Na₂SO₄ and concentrate.

- Product: 2,4-bis(methylthio)thiazole is obtained as a yellow oil or solid. It can be used directly if purity is >95% by NMR.

Stage 3: Synthesis of 5-Chloro-2,4-bis(methylthio)thiazole

The 5-position is the most electron-rich site remaining on the ring, allowing for selective chlorination.

- Setup: 100 mL round-bottom flask with stir bar.
- Dissolution: Dissolve 2,4-bis(methylthio)thiazole (3.54 g, 20 mmol) in Dichloromethane (DCM) (40 mL). Cool to 0°C.[1]
- Chlorination: Add N-Chlorosuccinimide (NCS) (2.94 g, 22 mmol, 1.1 eq) in small portions over 15 minutes.
 - Alternative: Sulfuryl Chloride (SO₂Cl₂) (1.1 eq) can be added dropwise, but NCS is milder and prevents over-chlorination or oxidation of the sulfur side chains.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
 - Checkpoint: Monitor by HPLC or TLC. The product will be slightly less polar than the starting material.
- Workup:
 - Wash the organic layer with Water (2 x 30 mL) and sat. NaHCO₃ (30 mL).
 - Dry over MgSO₄ and concentrate.

- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc 95:5).
- Final Product: **5-Chloro-2,4-bis(methylthio)thiazole**.
 - Characterization: Confirm structure via

H NMR (loss of C5-H signal) and Mass Spectrometry.

Analytical Data Summary

Compound	Molecular Weight	Expected Appearance	Key NMR Features (CDCl ₃)
2,4-Dichlorothiazole	153.99	Pale yellow liquid	7.0-7.2 (s, 1H, C5-H)
2,4-bis(methylthio)thiazole	177.30	Yellow solid/oil	6.5-6.8 (s, 1H, C5-H), 2.6-2.7 (s, 3H), 2.5 (s, 3H)
5-Chloro-2,4-bis(methylthio)thiazole	211.75	Off-white solid	No aromatic H. Two methyl singlets (~2.6-2.7 ppm)

Troubleshooting & Optimization

- Incomplete Chlorination (Stage 1): Ensure PCI is fresh. Old reagent absorbs moisture and loses potency. If conversion is low, add 0.5 eq more PCI and extend reflux.
- Side Reactions (Stage 2): If mono-substitution is observed (only one Cl replaced), increase temperature to 50°C. The C2-Cl is displaced first; C4-Cl requires more energy/time.

- Oxidation (Stage 3): If sulfoxides (S=O) are observed (M+16 peaks in MS), ensure the reaction temperature stays low (0°C) during NCS addition. Avoid strong oxidizers.

References

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Sources

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